molecular formula C25H35NO4 B14787629 7-[3,5-dihydroxy-2-(3-oxo-5-phenylpent-1-enyl)cyclopentyl]-N-ethylhept-5-enamide

7-[3,5-dihydroxy-2-(3-oxo-5-phenylpent-1-enyl)cyclopentyl]-N-ethylhept-5-enamide

Cat. No.: B14787629
M. Wt: 413.5 g/mol
InChI Key: OZCBJWOYRKMMPF-UHFFFAOYSA-N
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Description

The compound 7-[3,5-dihydroxy-2-(3-oxo-5-phenylpent-1-enyl)cyclopentyl]-N-ethylhept-5-enamide, more commonly known by its International Nonproprietary Name (INN) bimatoprost, is a synthetic prostamide analog and prostaglandin (PG) structural derivative . It is primarily used as an antiglaucoma agent to reduce intraocular pressure (IOP) by enhancing aqueous humor outflow through both the trabecular meshwork and uveoscleral pathways .

Properties

Molecular Formula

C25H35NO4

Molecular Weight

413.5 g/mol

IUPAC Name

7-[3,5-dihydroxy-2-(3-oxo-5-phenylpent-1-enyl)cyclopentyl]-N-ethylhept-5-enamide

InChI

InChI=1S/C25H35NO4/c1-2-26-25(30)13-9-4-3-8-12-21-22(24(29)18-23(21)28)17-16-20(27)15-14-19-10-6-5-7-11-19/h3,5-8,10-11,16-17,21-24,28-29H,2,4,9,12-15,18H2,1H3,(H,26,30)

InChI Key

OZCBJWOYRKMMPF-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)CCCC=CCC1C(CC(C1C=CC(=O)CCC2=CC=CC=C2)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[3,5-dihydroxy-2-(3-oxo-5-phenylpent-1-enyl)cyclopentyl]-N-ethylhept-5-enamide involves several steps, starting from readily available starting materials. The key steps include:

    Formation of the cyclopentyl ring: This can be achieved through a Diels-Alder reaction, followed by selective hydroxylation.

    Introduction of the phenylpent-1-enyl group: This step involves a Wittig reaction to form the enyl group, followed by a Friedel-Crafts acylation to introduce the phenyl ring.

    Amide formation: The final step involves the coupling of the cyclopentyl intermediate with N-ethylhept-5-enamide using standard amide coupling reagents such as EDCI or DCC.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated synthesis platforms can further enhance the efficiency and reproducibility of the process.

Chemical Reactions Analysis

Organometallic Condensation and Hydrogenation

A third pathway utilizes organometallic reagents and hydrogenation:

  • Phosphonate-Alkylation : Dimethyl methylphosphonate (I) condenses with ethyl octanoate (II) via butyllithium in tetrahydrofuran (THF), forming dimethyl 2-oxononylphosphonate (III) .

  • Aldol Condensation : (III) reacts with a protected aldehyde (IV) using sodium hydride (NaH) in THF, yielding an unsaturated ketone (V) .

  • Hydrogenation : Catalytic hydrogenation of (V) with Pd/C in ethyl acetate produces a saturated ketone (VI) , which is further processed through ketal formation and hydrolysis to generate the prostaglandin core .

Fukuyama–Mitsunobu Cyclization

Intramolecular cyclization of a diamino alcohol derivative using triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) constructs the 1,4-diazepane intermediate, a critical step in synthesizing structurally related Rho-kinase inhibitors . Though not directly applied to the target compound, this mechanism highlights methods for cyclopentyl ring functionalization.

Hydrogenation and Ketal Formation

  • Hydrogenation : Selective reduction of α,β-unsaturated ketones (e.g., compound V ) with H₂/Pd-C ensures stereochemical control at the cyclopentyl moiety .

  • Ketal Protection : Ethylene glycol and p-toluenesulfonic acid (PTSA) convert ketones to cyclic ketals (VII) , protecting sensitive carbonyl groups during subsequent oxidation steps .

Crystallization and Polymorph Control

The compound’s crystalline forms (e.g., Form II) are critical for stability and bioavailability. Key crystallization steps include:

  • Solvent Selection : Use of ethanol-water mixtures or acetone for recrystallization .

  • Temperature Gradients : Slow cooling from 50°C to 25°C to induce nucleation of Form II .

  • Neutralization : Fumaric acid neutralization ensures optimal pH for crystal lattice formation .

Stability and Reactivity

  • Oxidative Sensitivity : The 3-oxo-pentenyl side chain is prone to oxidation under acidic conditions, necessitating inert atmospheres during synthesis .

  • Amide Hydrolysis : The N-ethylhept-5-enamide group resists hydrolysis at neutral pH but may degrade under strongly acidic/basic conditions .

Scientific Research Applications

7-[3,5-dihydroxy-2-(3-oxo-5-phenylpent-1-enyl)cyclopentyl]-N-ethylhept-5-enamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the treatment of ocular hypertension and glaucoma.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 7-[3,5-dihydroxy-2-(3-oxo-5-phenylpent-1-enyl)cyclopentyl]-N-ethylhept-5-enamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways, leading to its anti-inflammatory effects.

    Pathways Involved: It may modulate signaling pathways such as the NF-κB pathway, which plays a key role in inflammation and cancer.

Comparison with Similar Compounds

Key Characteristics:

  • Chemical Structure: (5Z)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(1E,3S)-3-hydroxy-5-phenylpent-1-en-1-yl]cyclopentyl]-N-ethylhept-5-enamide (C₂₅H₃₇NO₄; MW: 415.57) .
  • Crystalline Stability : Bimatoprost exists in multiple crystalline forms, with Form II demonstrating superior thermal stability (exothermic peak at 74.1°C) and a distinct X-ray diffraction pattern (peaks at 2θ: 3.60, 5.31, 7.09, etc.) .
  • Therapeutic Applications : Approved for glaucoma, ocular hypertension, and eyelash hypotrichosis (e.g., Latisse®) .

Comparison with Similar Compounds

Bimatoprost belongs to the prostaglandin analog class, which includes latanoprost, travoprost, and tafluprost. Below is a detailed comparison:

Structural and Pharmacological Differences

Parameter Bimatoprost Latanoprost Travoprost
Molecular Formula C₂₅H₃₇NO₄ C₂₆H₄₀O₅ C₂₆H₃₅F₃O₆
Molecular Weight 415.57 432.6 500.46
Key Functional Groups Amide (N-ethylhept-5-enamide) Isopropyl ester Trifluoromethylphenoxy group
Receptor Target Prostamide receptor (unclear affinity for FP receptors) FP prostanoid receptor FP receptor
Mechanism Mimics endogenous prostamides; dual outflow pathway enhancement FP receptor agonism; primarily uveoscleral outflow FP receptor agonism with enhanced corneal penetration

Stability and Formulation

  • Bimatoprost : Crystalline Form II offers enhanced stability, making it suitable for long-term storage .
  • Latanoprost: Requires refrigeration after opening due to lower thermal stability .
  • Travoprost : Contains a trifluoromethyl group, improving oxidative stability but requiring preservatives like benzalkonium chloride .

Clinical Efficacy

Parameter Bimatoprost Latanoprost Travoprost
IOP Reduction ~25–33% from baseline ~27–35% ~25–30%
Onset of Action 3–4 hours (peak at 8–12 hours) 3–4 hours (peak at 8–12 hours) 2 hours (peak at 12 hours)
Side Effects Conjunctival hyperemia, eyelash growth Iris pigmentation changes, hyperemia Ocular burning, hyperemia

Analytical Methods

  • Bimatoprost : Validated spectrofluorimetric methods using β-cyclodextrin inclusion complexes for quantification .
  • Latanoprost/Travoprost: Typically analyzed via reverse-phase HPLC due to ester group susceptibility to hydrolysis .

Biological Activity

The compound 7-[3,5-dihydroxy-2-(3-oxo-5-phenylpent-1-enyl)cyclopentyl]-N-ethylhept-5-enamide , also known as (E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E)-3-oxo-5-phenylpent-1-enyl]cyclopentyl]hept-5-enoic acid , is a complex organic molecule with significant potential in various biological applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Molecular Characteristics

PropertyValue
Molecular Formula C23H30O5
Molecular Weight 386.5 g/mol
IUPAC Name (E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E)-3-oxo-5-phenylpent-1-enyl]cyclopentyl]hept-5-enoic acid
InChI Key HHEYLKRDELKWGI-HGFQLJIRSA-N

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It is hypothesized that it may exert effects through:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation.
  • Receptor Binding : It could bind to receptors that modulate various physiological responses, potentially influencing metabolic and signaling pathways.

Anti-inflammatory Properties

Research indicates that compounds with similar structural features exhibit anti-inflammatory effects. For instance, studies have shown that related compounds can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) .

Anticancer Potential

The potential anticancer properties of this compound are under investigation. Preliminary studies suggest that it may induce apoptosis in cancer cells through the modulation of apoptotic pathways and inhibition of cell proliferation .

Case Studies

  • In Vivo Studies : Animal models have demonstrated that compounds structurally related to 7-[3,5-dihydroxy...] can significantly reduce tumor size and improve survival rates in cancer-bearing mice .
  • Clinical Trials : Ongoing clinical trials are evaluating the efficacy of similar compounds in treating specific cancers and inflammatory diseases .

Research Findings

A review of literature reveals several key findings regarding the biological activity of this compound:

  • Inhibition of Gastric Acid Secretion : Related compounds have been shown to inhibit gastric acid secretion in vivo, suggesting potential applications in treating gastroesophageal reflux disease (GERD) .
  • Antioxidant Activity : Some studies indicate that this class of compounds exhibits antioxidant properties, which may contribute to their protective effects against oxidative stress-related diseases .

Q & A

What are the optimal synthetic routes for achieving high enantiomeric purity in 7-[3,5-dihydroxy-2-(3-oxo-5-phenylpent-1-enyl)cyclopentyl]-N-ethylhept-5-enamide?

Level: Basic
Methodological Answer:
The compound’s synthesis requires precise stereochemical control due to its four chiral centers (1R,2R,3R,5S configuration). A multi-step approach is recommended:

Core Cyclopentane Formation : Use Pd-catalyzed cyclopropane opening to construct the cyclopentane backbone, as demonstrated in analogous prostaglandin syntheses .

Side-Chain Elaboration : Introduce the 3-oxo-5-phenylpent-1-enyl group via Wittig olefination, optimizing solvent polarity (e.g., THF/water mixtures) to minimize epimerization .

Enamide Formation : Employ carbodiimide-mediated coupling (e.g., EDCI/HOBt) between the carboxylic acid intermediate and N-ethylamine under inert atmosphere to prevent hydrolysis .
Validate enantiomeric purity using chiral HPLC (e.g., Chiralpak IA column) and compare retention times with known standards .

How can conflicting crystallographic and NMR data on the compound’s conformation be resolved?

Level: Advanced
Methodological Answer:
Discrepancies between X-ray crystallography (solid-state) and NMR (solution-state) data often arise from dynamic conformational equilibria. To resolve this:

Low-Temperature NMR : Perform 2D NOESY at 223 K to slow molecular motion and identify key through-space interactions (e.g., cyclopentyl hydroxyls vs. enamide protons) .

DFT Calculations : Compare experimental NMR shifts with computed conformational minima (B3LYP/6-31G* level) to identify dominant solution-phase conformers .

Crystallographic Refinement : Use SHELXL for anisotropic displacement parameter analysis to detect disorder in the crystal lattice, which may explain deviations from solution structures .

What in vitro assays are most suitable for evaluating the compound’s prostaglandin receptor binding affinity?

Level: Basic
Methodological Answer:

Receptor Binding Assays : Use HEK-293 cells transfected with human prostaglandin receptors (e.g., EP2 or EP4). Employ radiolabeled ligands (e.g., [³H]-PGE2) in competitive binding experiments, with IC₅₀ values normalized to positive controls .

cAMP Measurement : For functional activity, quantify cAMP production via ELISA or FRET-based biosensors (e.g., GloSensor) under forskolin-stimulated conditions .

Selectivity Profiling : Screen against related receptors (e.g., FP, IP) to assess off-target effects, using dose-response curves (1 nM–10 µM range) .

How can researchers address low yield in the final amidation step of the synthesis?

Level: Advanced
Methodological Answer:
Low yields during amidation often stem from steric hindrance or poor nucleophilicity of the amine. Mitigation strategies include:

Activation Protocol : Replace EDCI with T3P (propylphosphonic anhydride), which enhances coupling efficiency for sterically hindered substrates .

Solvent Optimization : Use DMF with 10% LiCl to solubilize intermediates and stabilize the transition state .

Microwave-Assisted Synthesis : Conduct reactions at 80°C for 20 minutes under microwave irradiation to improve kinetics, monitoring conversion via LC-MS .

What analytical techniques are critical for distinguishing between keto-enol tautomers in the 3-oxo-pentyl moiety?

Level: Advanced
Methodological Answer:

¹³C NMR Spectroscopy : Identify enol tautomers via characteristic carbonyl shifts (δ ~190 ppm for keto vs. δ ~170 ppm for enol) and observe splitting due to tautomeric exchange .

IR Spectroscopy : Detect enol C–O stretches (~1250 cm⁻¹) and compare with keto C=O stretches (~1700 cm⁻¹) in deuterated DMSO .

Dynamic HPLC : Use a temperature-controlled C18 column (25–60°C gradient) to separate tautomers, with retention time shifts indicating interconversion rates .

How should researchers design stability studies for this compound under physiological conditions?

Level: Basic
Methodological Answer:

pH Stability : Incubate the compound in buffers (pH 2.0, 7.4, 9.0) at 37°C for 24 hours. Analyze degradation products via UPLC-QTOF-MS, focusing on hydrolysis of the enamide or cyclopentane diol .

Oxidative Stress Testing : Expose to 0.1% H₂O₂ and monitor peroxide-induced epoxidation of the hept-5-enamide double bond using ¹H NMR (disappearance of δ 5.4 ppm vinyl protons) .

Light Sensitivity : Conduct ICH Q1B photostability testing under UV (320–400 nm) and visible light, assessing isomerization via CD spectroscopy .

What strategies can reconcile discrepancies between computational docking predictions and experimental receptor activation data?

Level: Advanced
Methodological Answer:

Ensemble Docking : Use multiple receptor conformations (e.g., from MD simulations) instead of static crystal structures to account for binding pocket flexibility .

Alchemical Free Energy Calculations : Apply FEP+ or MM-GBSA to predict relative binding affinities, correlating ΔΔG values with experimental IC₅₀ .

Mutagenesis Validation : Create receptor mutants (e.g., Arg³⁰⁶Ala in EP4) to test predicted binding interactions, using SPR to measure KD shifts .

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